5-Fluoro-2-(piperidin-3-yloxy)pyrimidine
CAS No.: 1420941-49-6
Cat. No.: VC3195641
Molecular Formula: C9H12FN3O
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420941-49-6 |
|---|---|
| Molecular Formula | C9H12FN3O |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | 5-fluoro-2-piperidin-3-yloxypyrimidine |
| Standard InChI | InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 |
| Standard InChI Key | SMSLRGOGHSLLII-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OC2=NC=C(C=N2)F |
| Canonical SMILES | C1CC(CNC1)OC2=NC=C(C=N2)F |
Introduction
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring substituted with a fluorine atom and a piperidine moiety linked through an ether bond. The hydrochloride salt of this compound, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride, is commonly used in research due to its solubility in water, making it suitable for various biological assays.
Reactivity
The compound exhibits reactivity primarily through nucleophilic substitutions and electrophilic aromatic substitutions. It can undergo hydrolysis under acidic or basic conditions, leading to the release of piperidine derivatives and other byproducts. Additionally, it may participate in coupling reactions with various electrophiles, enhancing its utility in synthesizing more complex organic molecules.
Synthesis
The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves several steps, typically beginning with the preparation of key intermediates. The exact synthesis conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
Biological Activity
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cellular signaling pathways. It has shown potential in modulating pathways relevant to cancer and other diseases, suggesting its role as a lead compound for drug development. In vitro studies indicate that it may affect cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts.
Therapeutic Potential
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Cancer Therapy: The compound's ability to inhibit enzymes involved in nucleotide metabolism makes it a potential candidate for cancer therapy.
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Antiviral Applications: Its mechanism of action could also be beneficial in antiviral drug development by affecting nucleoside phosphorylation processes.
Research Applications
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Enzyme Inhibition Studies: It is used in studies focusing on enzyme inhibition, particularly targeting kinases and other proteins involved in signal transduction.
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Cellular Signaling Pathways: The compound's interaction with specific enzymes or receptors in biological pathways makes it valuable for understanding cellular signaling mechanisms.
Comparison with Related Compounds
| Compound | Biological Activity | Therapeutic Potential |
|---|---|---|
| 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine | Enzyme inhibition, apoptosis induction | Cancer, antiviral therapy |
| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-targeted kinase inhibition, apoptosis induction | Cancer therapy |
| Triazolopyridine sulfonamides | Antimalarial activity | Malaria treatment |
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